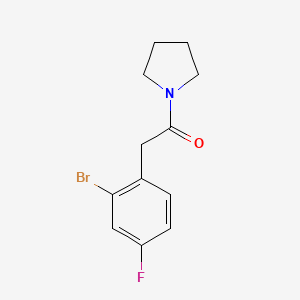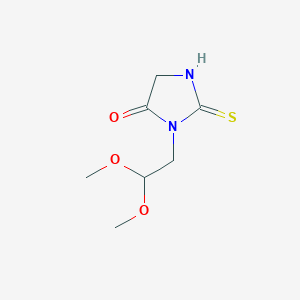
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic compound that belongs to the class of phenol derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol typically involves a multi-step process that includes the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Benzyl Group: The benzyl group can be attached through an etherification reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated derivatives, strong bases or acids, and suitable solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique optical or electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules for research and industrial purposes.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
作用機序
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can result in inhibition or activation of the target’s function, leading to downstream effects on cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-(2-Amino-5-(2-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The uniqueness of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both methoxy and phenoxy groups, along with the pyrimidine core and benzyl ether linkage, makes it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-9-17(10-8-16)15-31-18-11-12-19(20(29)13-18)24-23(14-27-25(26)28-24)32-22-6-4-3-5-21(22)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINXXSKMAVABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2360395.png)
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)



![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)



![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
